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Compound of Interest

Compound Name: NBD-14270

Cat. No.: B15567460

A comprehensive guide for researchers and drug development professionals on the
performance, mechanism of action, and experimental evaluation of NBD-14270 and its
analogues, a promising class of HIV-1 entry inhibitors targeting the gp120 envelope
glycoprotein.

NBD-14270 and its analogues have emerged as potent small-molecule antagonists of HIV-1
entry. These compounds act by binding to the viral envelope glycoprotein gp120, specifically
within a conserved pocket known as the Phe43 cavity, thereby mimicking the interaction of the
host cell receptor CD4. This interaction prevents the conformational changes in gp120
necessary for viral fusion and entry into host cells. This guide provides a comparative analysis
of the antiviral activity, cytotoxicity, and structure-activity relationships of key NBD-14270
analogues, supported by experimental data and detailed protocols.

Performance and Quantitative Data

The antiviral efficacy of NBD-14270 and its analogues is typically evaluated through single-
cycle and multi-cycle infectivity assays. The half-maximal inhibitory concentration (IC50)
represents the concentration of the compound required to inhibit 50% of viral replication, while
the 50% cytotoxic concentration (CC50) indicates the concentration at which the compound
becomes toxic to host cells. The selectivity index (Sl), calculated as the ratio of CC50 to IC50,
is a critical parameter for assessing the therapeutic potential of an antiviral compound, with a
higher Sl value indicating a better safety profile.
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Below is a summary of the reported antiviral activity and cytotoxicity of NBD-14270 and several
of its notable analogues.
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Scaffold Target Virus Selectivity
Compound . IC50 (uM) CC50 (uM)
Type Strain Index (SI)
50 HIV-1
Pyridine Env-
NBD-14270 0.180 >100 >556
Analogue pseudotyped
viruses
HIV-1 HXB2
0.16 109.3 683
(TZM-bl cells)
Thiazole
NBD-14204 HIV-1 HXB2 0.96 >100 >104
(Scaffold A)
25 Env-
pseudotyped
clinical 0.47 >100 >213
isolates
(mean)
Thiazole
NBD-14208 HIV-1 HXB2 Not Reported  >100 -
(Scaffold A)
25 Env-
pseudotyped
clinical 3.0 >100 >33
isolates
(mean)
Thiazole N » »
NBD-14189 Not Specified  Potent Not Specified  Not Specified
(Scaffold A)
Thiazole - N N
NBD-14168 Not Specified  Potent Not Specified  Not Specified
(Scaffold A)
~3-fold
Thiazole Improved vs Improved vs improvement
NBD-14273 HIV-1 HXB2
Analogue NBD-14136 NBD-14136 vs NBD-
14136

Note: Data is compiled from multiple sources and assay conditions may vary.
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Structure-Activity Relationship

Studies on thiazole positional isomers of NBD-14270 have revealed important structure-activity
relationships (SAR). The core structure, referred to as Scaffold A, has consistently
demonstrated the highest potency and selectivity index among the isomers studied.[1] The
flexibility of the thiazole ring connected via an ethyl amide linkage appears to be a critical
determinant of antiviral activity.[1][2] Modifications to this region, as well as substitutions on the
phenyl ring, have been explored to optimize the ADMET (absorption, distribution, metabolism,
excretion, and toxicity) properties and enhance antiviral potency.[3][4]

Signaling Pathway and Mechanism of Action

NBD-14270 and its analogues function by directly interfering with the initial step of HIV-1
infection: the attachment of the virus to the host cell. The HIV-1 envelope glycoprotein gp120
must bind to the CD4 receptor on the surface of T-cells. This binding triggers a conformational
change in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).
Subsequent binding to the coreceptor initiates a series of events leading to the fusion of the
viral and cellular membranes, allowing the viral capsid to enter the host cell.

NBD compounds act as CD4-mimics, binding to the Phe43 cavity on gp120, the same site
where the Phe43 residue of CD4 binds.[5][6] By occupying this critical pocket, these inhibitors
prevent the interaction between gp120 and CD4, thereby blocking the entire cascade of events
required for viral entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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